molecular formula C15H30O2 B1674694 13-Methyltetradecanoic acid CAS No. 2485-71-4

13-Methyltetradecanoic acid

Cat. No.: B1674694
CAS No.: 2485-71-4
M. Wt: 242.40 g/mol
InChI Key: ZOCYQVNGROEVLU-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

13-Methyltetradecanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The fatty chain acid is most abundant in a soy fermentation product named Yang Zhen Hua 851 and responds aggressively towards tumor cells through apoptosis .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It inhibits tumor cell growth by “down-regulating” p-AKT , a serine-threonine kinase that regulates cell survival .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its influence on gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the cleavage of caspase-3 and poly ADP-ribose polymerase (a caspase enzymolysis product) were detected after incubation for 2 hours, and increased after extending the incubation time .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Mice could sustain oral feeding of 5 g/kg/day without observable adverse events . This compound administered orally is absorbed by the intestine and transported primarily as chylomicrons in the lymphatic system and then into the circulation through the thoracic duct .

Metabolic Pathways

It is known that it interacts with various enzymes and cofactors .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is absorbed by the intestine and transported primarily as chylomicrons in the lymphatic system and then into the circulation through the thoracic duct .

Preparation Methods

Synthetic Routes and Reaction Conditions: 13-Methyltetradecanoic acid can be synthesized through chemical methods. One common approach involves the esterification of 13-methyl-trans-2-tetradecenoic acid with methanol in the presence of an acid catalyst . The reaction proceeds under reflux conditions, resulting in the formation of the desired ester, which can then be hydrolyzed to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves bacterial fermentation. For instance, it was originally purified from a soy fermentation product named Yang Zhen Hua 851 . This method leverages the natural biosynthetic pathways of microorganisms to produce the compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions: 13-Methyltetradecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Ketones or alcohols.

    Reduction: Alcohols.

    Esterification: Esters.

Scientific Research Applications

13-Methyltetradecanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Tetradecanoic acid (Myristic acid): A straight-chain saturated fatty acid with similar physical properties but lacks the branched structure of 13-Methyltetradecanoic acid.

    12-Methyltetradecanoic acid: Another branched-chain fatty acid with a similar structure but differs in the position of the methyl group.

Uniqueness: this compound is unique due to its specific branched structure, which imparts distinct biological properties, particularly its potent anticancer effects . The position of the methyl group at the 13th carbon atom is crucial for its biological activity, differentiating it from other similar fatty acids.

Properties

IUPAC Name

13-methyltetradecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O2/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15(16)17/h14H,3-13H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCYQVNGROEVLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179552
Record name 13-Methyltetradecanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2485-71-4, 50973-09-6
Record name 13-Methyltetradecanoic acid
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Record name 13-Methyltetradecanoic acid
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Record name 13-Methyltetradecanoic acid
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Record name Isopentadecanoic acid
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Record name 13-Methylmyristic acid
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Record name 13-METHYLTETRADECANOIC ACID
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Synthesis routes and methods I

Procedure details

13-methyltetradecanoic acid is synthesized electrolytically from isovaleric acid and methyl hydrogen dodecanedioate in methanolic solution, based on Kolbe electrolysis.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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Synthesis routes and methods II

Procedure details

Magnesium (1.5 g) was added to a solution of 1-bromo-12-methyltridecane (15.0 g) in tetrahydrofuran (200 ml). The mixture was refluxed for 10 minutes under nitrogen atmosphere and stirred for 1 hour at room temperature. A solid of carbon dioxide (50 g) was added to the mixture. To the mixture was added a mixture of 1% hydrochloric acid (300 ml) and ethyl acetate (150 ml). The organic layer was washed with water, dried over magnesium sulfate and evaporated. The residue was chromatographed on a silica gel column eluting with chloroform to give 13-methyltetradecanoic acid as an oil (7.54 g).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
1-bromo-12-methyltridecane
Quantity
15 g
Type
reactant
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Quantity
200 mL
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solvent
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Quantity
50 g
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reactant
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Quantity
300 mL
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reactant
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Quantity
150 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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